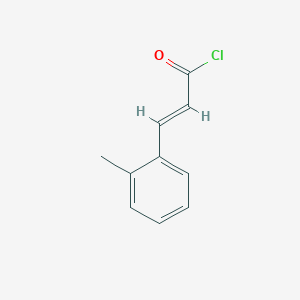

(e)-3-o-Tolylacryloyl chloride

Description

(E)-3-o-Tolylacryloyl chloride is an unsaturated acyl chloride characterized by an o-tolyl (ortho-methylphenyl) group attached to the β-carbon of an acryloyl chloride backbone. Its structure features a conjugated system with a trans-configuration (E) across the double bond, enhancing stability and influencing reactivity. This compound is primarily used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its o-tolyl substituent introduces steric and electronic effects that differentiate it from simpler acyl chlorides .

Properties

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMYAVWQKWXKOM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420708 | |

| Record name | (e)-3-o-tolylacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83612-52-6, 15873-40-2 | |

| Record name | (e)-3-o-tolylacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15873-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3-o-Tolylacryloyl chloride can be synthesized through the reaction of (E)-3-o-Tolylacrylic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert atmosphere, such as nitrogen, to yield the desired acyl chloride. The reaction can be represented as follows:

(E)-3-o-Tolylacrylic acid+Thionyl chloride→(E)-3-o-Tolylacryloyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-3-o-Tolylacryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form (E)-3-o-Tolylacrylic acid and hydrogen chloride.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions to form the corresponding amides, esters, and thioesters.

Hydrolysis: The reaction is typically carried out in aqueous media at room temperature.

Reduction: The reduction reaction is usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

(E)-3-o-Tolylacrylic acid: Formed by hydrolysis.

Scientific Research Applications

(E)-3-o-Tolylacryloyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

Medicine: It serves as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

(E)-3-o-Tolylacryloyl chloride can be compared with other acyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds share the acyl chloride functional group, this compound is unique due to the presence of the tolyl substituent and the (E)-configuration of the double bond. This structural uniqueness imparts specific reactivity and properties to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, structural features, and applications of (E)-3-o-Tolylacryloyl chloride can be contextualized by comparing it to structurally related acyl chlorides, such as cinnamoyl chloride and chloroacetyl chloride . Below is a detailed analysis supported by a data table and research findings.

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Reactivity Profile | Key Applications |

|---|---|---|---|---|---|---|

| This compound | Not provided* | C₁₀H₉ClO | ~181.63 | o-Tolyl group (steric hindrance), E-configuration | Moderate-high (acyl chloride reactivity; steric hindrance slows nucleophilic attack) | Pharmaceutical intermediates, asymmetric synthesis |

| Cinnamoyl chloride | 102-92-1 | C₉H₇ClO | 166.60 | Phenyl group (conjugation stabilizes carbonyl) | Moderate (conjugation reduces electrophilicity) | UV absorbers, flavoring agents, perfumes |

| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | α-chlorine (electron-withdrawing) | Very high (enhanced electrophilicity) | Acetylating agent, pesticide synthesis |

Key Research Findings

Reactivity Differences :

- The o-tolyl group in this compound introduces steric hindrance, slowing nucleophilic acyl substitution compared to less hindered analogues like chloroacetyl chloride. However, its conjugated system stabilizes the intermediate, favoring reactions requiring resonance stabilization .

- Cinnamoyl chloride exhibits reduced electrophilicity due to phenyl conjugation, making it less reactive than chloroacetyl chloride but more selective in forming aromatic esters .

- Chloroacetyl chloride ’s α-chlorine significantly increases electrophilicity, enabling rapid reactions with amines and alcohols, though it poses higher toxicity risks .

Applications :

- This compound : Used in synthesizing sterically demanding intermediates for antitumor agents and kinase inhibitors, where the o-tolyl group improves target binding .

- Cinnamoyl chloride : Applied in sunscreen agents (e.g., cinnamate esters) and food additives due to UV absorption and stability .

- Chloroacetyl chloride : A key reagent in synthesizing herbicides (e.g., chloroacetamide derivatives) and peptides .

Safety and Handling :

Biological Activity

(E)-3-o-Tolylacryloyl chloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, featuring an acryloyl moiety with an o-tolyl substituent, suggests possibilities for diverse chemical reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through several methods, typically involving the reaction of o-tolylacrylic acid with thionyl chloride or oxalyl chloride to yield the corresponding acyl chloride. The general reaction can be summarized as follows:

This synthesis pathway not only provides the desired compound but also highlights its potential for further functionalization in biological applications.

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules such as proteins and nucleic acids. This reactivity is crucial for its potential therapeutic effects, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines. Notably, it has been tested against human prostate cancer cells (DU-145) and breast cancer cells (MCF-7), exhibiting significant cell growth inhibition.

Case Studies

- Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of various acrylamide derivatives, including this compound, revealed that it possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The compound displayed an MIC range of 0.1 to 0.5 mM against S. aureus and E. coli, indicating strong antimicrobial potential .

- Cytotoxicity Assessment : In a series of experiments evaluating the cytotoxic effects of acrylamide derivatives on cancer cell lines, this compound was found to inhibit cell proliferation significantly. The IC50 value was determined to be approximately 15 µM for MCF-7 cells, suggesting a potent effect on tumor growth .

Table 1: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Observed Effect | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | S. aureus | Growth inhibition | 0.1 - 0.5 mM |

| Antimicrobial | E. coli | Growth inhibition | 0.1 - 0.5 mM |

| Cytotoxicity | MCF-7 | Cell proliferation inhibition | 15 µM |

| Cytotoxicity | DU-145 | Cell proliferation inhibition | 18 µM |

Q & A

Q. What are the key considerations for synthesizing (E)-3-o-Tolylacryloyl chloride in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or condensation reactions. Critical parameters include:

- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to prevent hydrolysis of the acyl chloride .

- Catalysts : Lewis acids like AlCl₃ may be required for regioselectivity in aryl substitution .

- Purification : Distillation under reduced pressure or recrystallization to isolate the product. Purity can be assessed via GC-MS or NMR (e.g., absence of residual o-tolylacetic acid).

- Safety : Handle in fume hoods with PPE (gloves, goggles) due to lachrymatory and corrosive hazards .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm stereochemistry (E-configuration) via coupling constants (J ≈ 16 Hz for trans-vinylic protons) and aromatic proton integration .

- IR : Look for C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Chromatography : HPLC or GC-MS to detect impurities (e.g., unreacted starting materials).

- Elemental Analysis : Verify molecular formula (C₁₀H₉ClO, MW 180.63 g/mol) .

Q. What experimental protocols ensure the stability of this compound during storage?

- Methodological Answer :

- Storage Conditions : Seal in amber glass vials under inert gas at –20°C to prevent moisture absorption and thermal decomposition .

- Stability Testing : Monitor via periodic NMR or FTIR to detect hydrolysis (formation of carboxylic acid) or dimerization.

Advanced Research Questions

Q. How does the steric and electronic environment of the o-tolyl group influence reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Steric Effects : The ortho-methyl group hinders nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Electronic Effects : Electron-donating methyl groups activate the aryl ring, directing electrophilic substitution. Comparative studies with meta/para isomers can isolate steric vs. electronic contributions .

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates with amines or alcohols under varying conditions.

Q. How can researchers resolve discrepancies in NMR spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

- Isotopic Labeling : Use deuterated analogs to simplify splitting patterns in complex spectra.

Q. What strategies mitigate side reactions (e.g., polymerization) during large-scale synthesis?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 0°C to suppress radical-initiated polymerization.

- Inhibitors : Add stabilizers (e.g., hydroquinone) in trace amounts.

- Process Monitoring : Use inline FTIR or Raman spectroscopy for real-time detection of byproducts .

Data Analysis and Contradiction Management

Q. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be interpreted?

- Methodological Answer :

- Solubility Tests : Conduct systematic titrations in solvents (e.g., hexane, THF, acetone) at controlled temperatures.

- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility .

- Error Sources : Assess purity of solvents (e.g., residual water in THF) and compound degradation during testing .

Q. What statistical approaches are recommended for validating kinetic data in acyl chloride reactivity studies?

- Methodological Answer :

- Replicate Experiments : Perform triplicate runs to assess reproducibility.

- Error Bars and Confidence Intervals : Use Student’s t-test for significance testing.

- Multivariate Analysis : Apply PCA or ANOVA to isolate variables (e.g., solvent polarity, temperature) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.